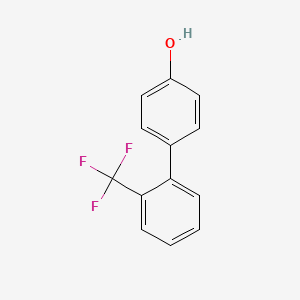

4-(2-Trifluoromethylphenyl)phenol

Description

Significance of the Trifluoromethyl Group in Aromatic Systems

The trifluoromethyl (-CF3) group is a cornerstone in the design of functional organic molecules due to its distinct electronic and steric properties. tcichemicals.com Its presence on an aromatic ring dramatically alters the molecule's characteristics, making it a powerful tool for chemists. tcichemicals.commdpi.com

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov This property stems from the high electronegativity of the three fluorine atoms, which inductively pull electron density away from the aromatic ring. vaia.com This electron-withdrawing effect has several important consequences for the reactivity of the aromatic system:

Deactivation of the Aromatic Ring: The reduced electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution. vaia.comyoutube.com

Meta-Directing Influence: In electrophilic aromatic substitution reactions, the trifluoromethyl group directs incoming electrophiles to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least unfavorable for attack. vaia.comyoutube.com

Increased Acidity of Phenolic Protons: The strong inductive effect of the -CF3 group stabilizes the corresponding phenoxide ion, thereby increasing the acidity of the phenolic proton. wikipedia.org

The Hammett parameter (σm) for the CF3 group is 0.43, quantitatively illustrating its strong electron-withdrawing nature through inductive effects. acs.org

The trifluoromethyl group is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. mdpi.combohrium.comscilit.com Its unique properties contribute to improved drug efficacy and pharmacokinetics in several ways:

Increased Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.com The Hansch hydrophobicity parameter (π) for the OCF3 group, a related functional group, is high, indicating increased lipophilicity. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer half-life and reduced drug dosage. mdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. mdpi.comwikipedia.org This substitution can fine-tune the steric and electronic properties of a lead compound to optimize its biological activity. wikipedia.org

Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the nonsteroidal anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Overview of Phenylphenol Derivatives in Contemporary Chemical Research

Phenylphenol derivatives, also known as biphenylols, are a class of compounds characterized by a hydroxyl group attached to a biphenyl (B1667301) scaffold. They serve as versatile building blocks and functional molecules in various areas of chemical research. researchgate.netwikipedia.org

Agrochemicals: 2-Phenylphenol (B1666276) and its sodium salt are used as broad-spectrum fungicides to protect crops, particularly citrus fruits, during storage. wikipedia.orgnih.govherts.ac.uk

Disinfectants and Preservatives: These compounds are utilized as disinfectants in household, hospital, and industrial settings. wikipedia.orgnih.govpatsnap.com They are also incorporated into materials like timber, leather, and textiles as preservatives. google.com

Industrial Applications: Phenylphenol derivatives are used in the rubber industry and as intermediates in the synthesis of dyes, resins, and fire retardants. wikipedia.orgnih.govgoogle.com For instance, 2-phenylphenol is a precursor to a commercial fire retardant. wikipedia.org

Sensing Applications: Electropolymerized films of phenylphenol isomers have been investigated for their potential in the electrochemical sensing of phenols in organic media. nih.gov

The diverse applications of phenylphenol derivatives underscore their importance as a structural motif in the development of functional materials and bioactive compounds. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDWTNWMEAROQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579299 | |

| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319014-58-9 | |

| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 2 Trifluoromethylphenyl Phenol and Its Analogues

Strategies for Trifluoromethyl Group Introduction and Selective Transformation

Electrochemical Methods for Defluorination and Deuterodefluorination

Electrochemical methods offer a transition-metal-free approach for the modification of the trifluoromethyl group in aromatic compounds. chinesechemsoc.org A significant development in this area is the electrochemical mono-deuterodefluorination of aromatic trifluoromethyl (Ar-CF₃) compounds to their deuterodifluoromethyl (Ar-CF₂D) counterparts. chinesechemsoc.orgchinesechemsoc.org This process is noteworthy as it utilizes deuterium (B1214612) oxide (D₂O) as the sole and readily available deuterium source. chinesechemsoc.orgchinesechemsoc.org

The reaction proceeds through a novel deuterium atom transfer-coupled electron transfer pathway. chinesechemsoc.org A key reagent in achieving chemoselective mono-defluorination is t-BuOLi, which acts as a CF₃ activator. chinesechemsoc.orgchinesechemsoc.org This methodology demonstrates high functional group tolerance, accommodating amines, amides, halides, and various heterocyclic structures like pyridine (B92270), pyrrole, furan, and thiophene. chinesechemsoc.org The process has proven to be scalable, with successful application in the late-stage modification of commercial pharmaceutical products on a gram scale. chinesechemsoc.org Yields for this conversion can reach up to 91%, with deuterium incorporation as high as 97%. chinesechemsoc.orgchinesechemsoc.org

This electrochemical approach stands in contrast to earlier methods that often resulted in hydrodefluorination to Ar-CH₃ or Ar-CF₂H/Ar-CFH₂ and required different hydrogen sources or divided cells. chinesechemsoc.orgchinesechemsoc.org The use of an undivided cell in common solvents makes this deuterodefluorination technique particularly practical. chinesechemsoc.org

Exploration of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms of trifluoromethylated phenols is crucial for predicting their behavior and designing new transformations. This section explores the kinetics of their hydrolysis, the critical role of phenolate (B1203915) anions, and the impact of their unique electronic properties.

Influence of Phenolate Anions on Reaction Pathways

The deprotonation of the phenolic hydroxyl group to form a phenolate anion is a critical factor governing the reactivity of trifluoromethylphenols. rsc.org The hydrolysis and subsequent defluorination are driven by this deprotonation. researchgate.netrsc.org The reactivity of different TFMP isomers is directly linked to the fraction of deprotonation at a given pH. rsc.org For instance, when fully deprotonated, the relative reactivity follows the order 4-TFMP > 2-Cl-4-TFMP > 2-TFMP. rsc.org This anchimeric assistance from the phenolate anion is crucial for the hydrolysis mechanism. researchgate.net

Phenolate anions are ambident nucleophiles, meaning they can react at either the oxygen or carbon atoms. researchgate.net While O-attack is generally favored under kinetic control, C-attack is often favored thermodynamically. acs.org However, exceptions occur in diffusion-limited reactions with strong electrophiles, which can yield a mix of products from both O- and C-attack. researchgate.netacs.org The specific reaction pathway is also influenced by the solvent and the presence of ion pairing. researchgate.net

Furthermore, photo-excited phenolate anions can act as potent single-electron transfer (SET) agents, generating phenoxyl radicals. nih.govacs.org This property is utilized in certain synthetic transformations, where the phenolate anion initiates a reaction by reducing another species. nih.gov

Superelectrophilic Character and Its Impact on Chemo-, Regio-, and Stereoselectivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property significantly enhances the electrophilic character of adjacent functional groups or cationic centers. nih.govnih.gov When trifluoromethyl-substituted compounds are placed in superacids like trifluoromethanesulfonic acid, they can generate highly reactive species known as superelectrophiles. nih.govnih.gov

The intense electron-withdrawing nature of the -CF₃ group leads to greater positive charge delocalization within the molecule. nih.govnih.gov This enhanced electrophilicity and charge delocalization have profound effects on the chemo-, regio-, and stereoselectivity of reactions. nih.gov For example, the inductive effects of the -CF₃ group can direct nucleophilic attack to specific positions on the aromatic ring, leading to unusual regioselectivity. nih.gov These superelectrophilic systems, despite their high reactivity, have been shown to undergo conversions with notable and predictable selectivity. nih.gov

Advanced Organic Synthesis Techniques Applied to Trifluoromethylated Phenols

The synthesis of trifluoromethylated phenols and their derivatives is of significant interest, particularly for applications in pharmaceuticals and materials science. bohrium.comnih.gov Modern organic synthesis has produced several advanced methods to achieve these structures efficiently.

A prominent strategy involves the O-trifluoromethylation of phenols to create aryl trifluoromethyl ethers. nih.govcas.cn Direct O-trifluoromethylation can be challenging, but electrochemical methods provide a sustainable route. researchgate.net Anodic oxidation of sodium trifluoromethanesulfinate (Langlois reagent) allows for the direct O-trifluoromethylation of electron-deficient phenols under mild, one-step conditions, avoiding the need for expensive or toxic reagents and metal catalysts. researchgate.net

Another innovative approach is the visible-light-promoted trifluoromethylation . chemistryviews.org This method uses commercially available trifluoroiodomethane (CF₃I) as the trifluoromethyl source and a base like cesium carbonate. The reaction proceeds at room temperature under LED light, driven by single-electron transfers from a photoexcited phenoxide intermediate. This technique can even achieve multiple trifluoromethylations on a single phenol (B47542) ring or on molecules with multiple phenol units. chemistryviews.org

A two-step procedure involving the conversion of phenols to aryl xanthate intermediates followed by treatment with fluorinating agents like XtalFluor-E offers another path to aryl trifluoromethyl ethers. nih.govelsevierpure.com This method is notable for its operational simplicity and effectiveness with heteroaromatic alcohols under mild conditions. nih.gov

Other techniques include dehydroxylative trifluoromethoxylation and oxytrifluoromethylation, which provide single-step methods to construct varied structures with C-CF₃ and C-OCF₃ bonds from readily available alcohols and phenols. bohrium.comdntb.gov.ua

| Technique | Key Reagents/Conditions | Primary Product | Advantages |

|---|---|---|---|

| Electrochemical O-Trifluoromethylation | Langlois reagent (CF₃SO₂Na), Anodic oxidation | Aryl trifluoromethyl ethers | Sustainable, one-step, no metal catalysts, mild conditions. researchgate.net |

| Visible-Light-Promoted Trifluoromethylation | CF₃I, Cs₂CO₃, LED light | (Multi-)Trifluoromethylated phenols | Uses available reagents, room temperature, can perform multiple additions. chemistryviews.org |

| Sequential Xanthalation & O-Trifluoromethylation | Imidazolium salts, XtalFluor-E | Aryl trifluoromethyl ethers | Operationally simple, high yields, good for heteroaromatics. nih.govelsevierpure.com |

| O-Carboxydifluoromethylation & Decarboxylative Fluorination | Sodium bromodifluoroacetate, SelectFluor II | Aryl trifluoromethyl ethers | Uses inexpensive reagents, practical for functionalized phenols. cas.cn |

Advanced Spectroscopic Analysis and Structural Elucidation

Crystallographic Studies and Solid-State Structural Research

Crystallographic studies are indispensable for mapping the exact spatial arrangement of atoms within a crystalline solid, providing unequivocal proof of its molecular structure and insights into intermolecular forces.

Single crystal X-ray diffraction is the gold standard for determining molecular geometry. While specific crystallographic data for 4-(2-Trifluoromethylphenyl)phenol is not prominently available in the reviewed literature, the analysis of closely related structures, such as the Schiff base derivative (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, provides a clear example of the insights this technique offers. For this related molecule, studies show it crystallizes in an orthorhombic system with the space group Pca21. researchgate.net

The geometry reveals a non-planar conformation, with a significant dihedral angle between the two aromatic rings. researchgate.net In the case of (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, the dihedral angle between the planes of the aromatic rings is reported as 13.00 (14)°. researchgate.net Such angularity is a common feature in substituted biphenyl (B1667301) systems, arising from steric hindrance between adjacent atoms on the two rings. Key bond lengths and angles provide further detail on the molecular framework.

Table 1: Illustrative Crystallographic Data for a Related Compound, (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 17.9907 (18) |

| b (Å) | 5.0898 (4) |

| c (Å) | 13.2564 (10) |

| V (ų) | 1213.88 (18) |

| Z | 4 |

| Dihedral Angle (rings) | 13.00 (14)° |

Data sourced from a study on (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis helps in understanding the forces that govern crystal packing, such as hydrogen bonds and π-π stacking. For this compound, one would anticipate strong O-H···O hydrogen bonding involving the phenolic hydroxyl group, which would be a dominant feature in its solid-state structure.

Detailed Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic studies, confirming the molecular structure and detailing the electronic environment of the atoms and functional groups.

NMR spectroscopy is a cornerstone technique for structural elucidation in solution.

¹H-NMR: The ¹H-NMR spectrum of this compound is expected to show distinct signals for the phenolic proton, which would likely appear as a broad singlet, and a complex series of multiplets in the aromatic region (typically δ 6.8-8.0 ppm) corresponding to the protons on the two phenyl rings. The exact chemical shifts and coupling patterns would depend on the substitution pattern. For comparison, the related isomer 4-(Trifluoromethyl)phenol shows a phenolic proton signal around δ 10.3 ppm and two doublets for the aromatic protons at δ 7.53 and δ 6.95 ppm. chemicalbook.com

¹⁹F-NMR: ¹⁹F-NMR is particularly useful for compounds containing fluorine. This compound would exhibit a single, sharp resonance in its ¹⁹F-NMR spectrum, characteristic of the -CF₃ group. nih.gov The chemical shift of this singlet provides a sensitive probe of the electronic environment around the trifluoromethyl group. nih.govnih.gov

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4-7 (variable) | Broad Singlet | Phenolic -OH |

| ¹H | ~6.8 - 8.0 | Multiplets | Aromatic C-H |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by several characteristic bands. A very prominent, broad absorption band is expected in the region of 3300-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding. libretexts.orglibretexts.org Strong absorptions associated with the C-O stretching of the phenol (B47542) are typically seen near 1200-1300 cm⁻¹ and C-F stretching vibrations from the trifluoromethyl group are expected to produce very strong, characteristic bands in the 1000-1400 cm⁻¹ region. libretexts.orgtandfonline.com Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3600 - 3300 | O-H Stretch (Phenol) | Strong, Broad |

| 1600, 1500 | C=C Stretch (Aromatic) | Medium |

| 1400 - 1000 | C-F Stretch (-CF₃) | Very Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of its aromatic systems. Phenols typically exhibit two main absorption bands in the UV region arising from π→π* transitions of the benzene (B151609) ring. nist.gov The first band (the B-band) is usually observed around 270-280 nm, while a more intense band (the E-band) appears at a shorter wavelength, around 210-220 nm. The presence of the trifluoromethylphenyl substituent is expected to cause a slight shift (bathochromic or hypsochromic) of these absorption maxima and may alter their intensities. libretexts.org Studies on related compounds show that such molecules exhibit π→π* transitions, and the energy of these transitions can be influenced by solvent polarity. researchgate.net

Table 4: Expected UV-Visible Absorption Data for this compound

| Transition | Approx. λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* (B-band) | ~270 - 285 | Moderate |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed research findings from mass spectrometry analyses, including specific molecular weights and fragmentation patterns for the compound this compound, are not extensively available in the surveyed scientific literature. While mass spectrometry is a standard method for determining molecular weight and elucidating the structure of chemical compounds through fragmentation analysis, specific data sets and detailed fragmentation pathways for this compound have not been publicly documented in the referenced materials.

For analogous compounds, mass spectrometry typically provides the molecular ion peak (M+), which confirms the molecular weight. The fragmentation pattern gives insight into the molecule's structure, often showing cleavage at the bond between the two aromatic rings or the loss of the trifluoromethyl group in related structures. However, without specific studies on this compound, a detailed analysis and data table cannot be provided at this time. Further empirical studies would be required to establish its characteristic mass spectrum and fragmentation behavior.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally signifies higher reactivity and lower stability. For 4-(2-Trifluoromethylphenyl)phenol, the distribution of these orbitals is typically spread across the biphenyl (B1667301) scaffold, with the phenolic ring influencing the HOMO and the trifluoromethyl-substituted ring affecting the LUMO.

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Specific energy values from computational studies are required for a complete table.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive behavior. The MEP map uses a color scale to indicate different potential regions: red signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, the MEP map typically shows a significant negative potential around the oxygen atom of the hydroxyl group due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen of the hydroxyl group and the area around the highly electronegative fluorine atoms of the trifluoromethyl group exhibit positive potential.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While phenol (B47542) itself primarily exists in the enol form, its derivatives can potentially exhibit keto-enol tautomerism. Computational studies can assess the relative energies of the possible tautomers of this compound to determine the most stable form. Furthermore, conformational analysis is crucial for this molecule due to the rotational freedom around the single bond connecting the two phenyl rings. By calculating the potential energy surface as a function of the dihedral angle, researchers can identify the most stable conformations (global and local minima) and the energy barriers to rotation, which are critical for understanding its receptor binding capabilities.

In Silico Approaches for Biological Activity Prediction

In silico methods, which are computer-based simulations, play a vital role in modern drug discovery by predicting the biological activity of compounds before they are synthesized and tested in the lab. These approaches save time and resources by prioritizing promising candidates.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. For this compound, docking simulations can be used to explore its potential to inhibit specific enzymes. The simulations place the ligand into the binding site of a receptor and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. The results can reveal key amino acid residues involved in the interaction and provide a rationale for the molecule's potential biological activity, guiding further experimental studies.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Quantum Chemical Calculations for Vibrational Spectra and Potential Energy Distribution (PED)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the vibrational properties of molecules. ijaemr.comnih.gov These calculations can accurately predict the infrared (IR) and Raman spectra of this compound, providing a theoretical basis for experimental spectroscopic analysis.

The process typically begins with the optimization of the molecule's geometry using a specific functional and basis set, such as B3LYP/6-311++G(d,p). nih.govscirp.org Following optimization, the vibrational frequencies are calculated. These theoretical frequencies are often scaled to better match experimental results. nih.gov

A key output of these calculations is the Potential Energy Distribution (PED), which provides a detailed assignment of each vibrational mode. nih.gov The PED breaks down the complex vibrations of the molecule into contributions from individual internal coordinates, such as stretching, bending, and torsion of specific bonds and groups. For example, the characteristic stretching vibration of the hydroxyl (O-H) group is typically found in the 3500-3300 cm⁻¹ region of the IR spectrum. nih.gov Similarly, the aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. nih.govscirp.org The stretching vibrations of the C-O bond and the trifluoromethyl (CF₃) group will also have characteristic frequencies.

Table 2: Theoretical Vibrational Frequencies and Potential Energy Distribution (PED) for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (PED) (%) |

|---|---|---|

| O-H Stretch | ~3550 | ν(O-H) (98) |

| Aromatic C-H Stretch | ~3080 | ν(C-H) (95) |

| C-C Stretch (Aromatic) | ~1600 | ν(C-C) (85) |

| C-F Stretch (Asymmetric) | ~1320 | ν(C-F) (88) |

| C-O Stretch | ~1250 | ν(C-O) (75), δ(C-C-O) (15) |

| C-CF₃ Stretch | ~1180 | ν(C-CF₃) (60), ν(C-C) (20) |

| O-H Bend | ~1150 | δ(O-H) (70), ν(C-O) (20) |

Note: The data in this table is hypothetical and illustrative of the type of information obtained from quantum chemical calculations. ν represents stretching, and δ represents bending vibrations.

These theoretical investigations provide a foundational understanding of the physicochemical and potential biological properties of this compound, guiding future experimental research and application development.

Contributions to Medicinal Chemistry and Pharmaceutical Development

The incorporation of the this compound moiety into molecular structures has been a key strategy in the development of new therapeutic agents. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. mdpi.comnih.gov

Investigation of Antimicrobial, Antifungal, and Antiviral Activities

Derivatives of this compound have been investigated for their potential as antimicrobial, antifungal, and antiviral agents. The presence of the trifluoromethylphenyl group can enhance the biological activity of various chemical scaffolds.

Antimicrobial and Antifungal Activity: Schiff bases, a class of organic compounds, derived from phenolic compounds have demonstrated notable antimicrobial and antifungal properties. researchgate.netnanobioletters.com For instance, studies on fluorinated pyridine (B92270) Schiff bases have shown that substitutions on the phenolic ring can modulate their antifungal activity. nih.gov Specifically, a pyridine Schiff base with two fluorine substitutions on the phenolic ring exhibited clear antifungal effects against yeasts, while a similar compound with only one fluorine substitution did not. nih.gov Furthermore, derivatives of para-trifluoromethyl phenylboronic acid have shown reasonable antimicrobial and high antifungal activity against C. albicans and A. niger. nih.gov Similarly, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including MRSA and Enterococcus faecalis. nih.gov Thiazolidine derivatives incorporating a 4'-trifluoromethyl phenyl group have also been synthesized and screened for their antibacterial activity. researchgate.net

Antiviral Activity: Phenolic compounds, in general, are known to possess antiviral properties against a range of viruses by interfering with viral replication and protein synthesis. nih.govmdpi.com While direct studies on the antiviral activity of this compound are not extensively documented, related phenolic compounds have shown promise. For example, certain polyphenolic-rich compounds have demonstrated broad-spectrum antiviral activity against different variants of SARS-CoV-2. mdpi.com Natural phenolic compounds have been identified as inhibitors of the SARS-CoV-2 papain-like protease, an essential enzyme for viral replication. nih.gov The structural features of this compound suggest its potential as a scaffold for the design of novel antiviral agents.

Table 1: Investigated Biological Activities of this compound Derivatives

| Biological Activity | Derivative Class | Key Findings |

|---|---|---|

| Antifungal | Fluorinated Pyridine Schiff Bases | Substitutions on the phenolic ring modulate antifungal activity. nih.gov |

| Antimicrobial/Antifungal | para-Trifluoromethyl Phenylboronic Acids | Showed reasonable antimicrobial and high antifungal activity. nih.gov |

| Antibacterial | N-(trifluoromethyl)phenyl Substituted Pyrazoles | Effective against antibiotic-resistant Gram-positive bacteria. nih.gov |

| Antibacterial | Thiazolidine Derivatives | Screened for antibacterial activity. researchgate.net |

| Antiviral | General Phenolic Compounds | Inhibit viral replication and protein synthesis. nih.govmdpi.com |

| Antiviral | Polyphenolic-rich Compounds | Broad-spectrum activity against SARS-CoV-2 variants. mdpi.com |

| Antiviral | Natural Phenolic Compounds | Inhibit SARS-CoV-2 papain-like protease. nih.gov |

Influence on Metabolic Stability and Pharmacokinetic Properties of Drug Candidates

The trifluoromethyl group is a key functional group in medicinal chemistry, often introduced to enhance the metabolic stability and pharmacokinetic properties of drug candidates. mdpi.comnih.gov Its strong carbon-fluorine bonds make it resistant to metabolic degradation, which can lead to a longer drug half-life. mdpi.com

Development as Ligands in Metal-Catalyzed Reactions

Phenols are important building blocks in organic synthesis and can serve as precursors to ligands for metal-catalyzed reactions. rsc.org While direct applications of this compound as a ligand are not extensively reported, related phenolic structures are widely used. For example, Schiff base ligands derived from phenols, which contain nitrogen and oxygen donor atoms, readily form complexes with metal ions. nanobioletters.com These metal complexes have applications in various catalytic processes.

Furthermore, phenol derivatives can be used as coupling partners in cross-coupling reactions, a cornerstone of modern synthetic chemistry. acs.org For instance, iron-catalyzed Suzuki biaryl cross-coupling reactions have been developed, offering a more sustainable alternative to palladium-based catalysts. bris.ac.uk The development of new ligands is crucial for advancing these catalytic methods, and phenolic structures provide a versatile platform for ligand design. The unique electronic properties of the trifluoromethyl group in this compound could be harnessed to fine-tune the catalytic activity of metal complexes.

Application as Building Blocks for Complex Organic Molecules

This compound serves as a valuable building block for the synthesis of more complex organic molecules due to its reactive phenol group and the influential trifluoromethyl substituent. rsc.org Phenols are readily available and versatile starting materials for a wide range of chemical transformations. rsc.org

For example, 4-(Trifluoromethyl)phenol has been used in the synthesis of diaryl ethers. chemicalbook.comsigmaaldrich.com It can also be a precursor for creating various heterocyclic compounds. The synthesis of 4-trifluoromethyl-2H-chromenes has been achieved starting from substituted 2-(trifluoroacetyl)phenols. researchgate.net Additionally, 4-phenoxy-phenyl isoxazoles have been synthesized as potential inhibitors of acetyl-CoA carboxylase, starting from phenol derivatives. nih.gov The ability to incorporate the trifluoromethylphenylphenol moiety into larger, more complex structures is crucial for developing new compounds with specific biological or material properties.

Exploration of Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.gov While specific studies on the antioxidant properties of this compound are limited, the general class of phenols exhibits this activity. For instance, Schiff bases derived from phenols have been studied for their antioxidant capacity. nih.gov The antioxidant activity of phenolic compounds is a significant area of research, with potential applications in preventing and treating diseases associated with oxidative stress. The electronic nature of the trifluoromethyl group could potentially modulate the antioxidant activity of the phenol ring, an area that warrants further investigation.

Applications in Material Science and Organic Electronics

The unique properties of this compound and its derivatives also make them attractive for applications in material science and organic electronics. The incorporation of fluorine atoms can enhance thermal stability and chemical resistance in polymers and other materials. chemimpex.com

For example, 2-Chloro-4-(trifluoromethyl)phenol, a related compound, is used in the development of polymers and coatings to improve these properties. chemimpex.com Furthermore, research has been conducted on the synthesis of poly-p-oxyperfluorobenzylene from 2,3,5,6-tetrafluoro-4-trifluoromethylphenol, demonstrating the potential of trifluoromethylated phenols as monomers for high-performance polymers. oclc.org The electronic properties imparted by the trifluoromethyl group could also be beneficial in the design of materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), although specific applications of this compound in this area are not yet widely reported.

Development of Specialty Materials with Tailored Properties

The incorporation of fluorine-containing moieties like the trifluoromethylphenyl group into polymers can significantly enhance their properties. This has led to the development of specialty materials with tailored characteristics.

Fluorinated polyimides, for instance, are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable mechanical properties. researchgate.net The synthesis of novel fluorinated polyimides often involves the use of monomers containing trifluoromethyl groups. rsc.orgresearchgate.net For example, a new aromatic diamine monomer containing four pendant trifluoromethylphenyl groups has been successfully synthesized and used to prepare a new family of fluorinated polyimides. rsc.org These polyimides exhibit high solubility in many organic solvents, allowing them to be solution-cast into flexible and strong films. rsc.org The presence of bulky trifluoromethylphenyl groups can improve solubility and lower the dielectric constant of the resulting polyimides, making them suitable for applications in microelectronics. rsc.org

The general synthesis of polyimides involves a two-step process. First, a poly(amic acid) is formed through the reaction of a diamine with a dianhydride. core.ac.uk This is followed by a dehydration step, known as imidization, which can be induced thermally or chemically to form the final polyimide. core.ac.uk The incorporation of fluorinated groups, such as in this compound derivatives, into the monomer structure is a key strategy for tailoring the final properties of the polyimide. rsc.orgresearchgate.net

Table 1: Properties of Fluorinated Polyimides

| Property | Description | Reference |

| Solubility | High solubility in common organic solvents like NMP, DMAc, DMF, and even lower boiling point solvents like chloroform (B151607) and THF. | rsc.orgresearchgate.net |

| Optical Transparency | Films often display light color and high optical transparency with specific cut-off wavelengths. | rsc.orgnih.gov |

| Dielectric Constant | Intrinsically low dielectric constants, which is advantageous for microelectronic applications. | rsc.org |

| Thermal Stability | High glass transition temperatures and excellent thermal stability. | researchgate.netrsc.org |

| Mechanical Properties | Resulting films are typically strong and flexible. | rsc.orgresearchgate.net |

Potential in Photonics and Optoelectronics Research

The unique optical and electronic properties of fluorinated compounds make them promising candidates for applications in photonics and optoelectronics. The introduction of trifluoromethyl groups can influence the energy levels (HOMO/LUMO) of organic molecules, which is a critical factor in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov

Research has shown that polyimides derived from fluorinated diamines can exhibit high optical transparency and low color, which are desirable characteristics for optical films used in advanced optoelectronic devices. nih.gov The development of organo-soluble polyimides with good optical transparency and high thermal resistance is an active area of research. nih.gov

Anodic Polymerization and Electrochemical Sensing Applications

The electrochemical behavior of phenylphenol isomers has been a subject of study, particularly their anodic polymerization. nih.gov Electropolymerization of these compounds can form thin films on electrode surfaces, which can then be used for various applications, including electrochemical sensing. nih.gov The structure of the resulting polymer, which can be influenced by the solvent used during polymerization, plays a crucial role in its sensing capabilities. nih.gov

The modification of electrodes with these polymer films can enhance the voltammetric signals of certain analytes, such as other phenolic compounds. nih.gov For instance, a polymer film of 2-phenylphenol (B1666276) has been shown to enhance the signal for 4-methoxyphenol (B1676288) and 4-chlorophenol. nih.gov The incorporation of cavitands, which are molecular hosts, into these polymer layers can further improve their sensing properties to a certain extent. nih.gov

The field of electrochemical sensors for detecting environmental pollutants like bisphenol A (BPA) is rapidly growing. researchgate.netnih.govfrontiersin.orgmdpi.com While direct studies on this compound for this specific application are not prevalent, the general principles of using chemically modified electrodes for the detection of phenolic compounds are well-established. nih.govfrontiersin.org These sensors often rely on the electro-oxidation of the phenolic group, and modifications to the electrode surface can enhance sensitivity and selectivity. nih.gov

Agrochemical Research and Environmental Impact

Herbicidal and Fungistatic Activity of Phenylphenol Derivatives

Phenylphenol derivatives have been systematically synthesized and investigated for their herbicidal activity. tandfonline.comtandfonline.com Studies have shown that certain nitro-substituted and chloro-substituted phenylphenols exhibit strong herbicidal properties. tandfonline.comtandfonline.com The herbicidal activity of these compounds appears to be related to their pKa value. tandfonline.comtandfonline.com For example, o- and p-phenylphenols have been reported to inhibit the growth and germination of corn. tandfonline.com

While specific studies on the herbicidal activity of this compound are not widely available, research on related compounds provides valuable insights. For instance, azomethine dyes, which can be synthesized from derivatives of trifluoromethylphenyl compounds, have been reported to possess herbicidal activity. researchgate.net The development of novel phenylpyridines as herbicides has also been explored, with some derivatives showing high activity against various weed species. researchgate.net

2-Phenylphenol is a known broad-spectrum fungicide used for post-harvest protection of crops. herts.ac.uk It is used to control storage diseases in various fruits. herts.ac.ukfao.org

Environmental Fate and Degradation Studies of Fluorinated Phenols

The widespread use of fluorinated compounds has raised concerns about their environmental impact due to the strength and stability of the carbon-fluorine bond. numberanalytics.comnih.gov Many fluorinated compounds are persistent in the environment and can accumulate in soil, water, and air. numberanalytics.com

The environmental fate of fluorinated phenols is an area of active research. acs.org Studies on the aqueous photolysis of fluorinated phenols, including trifluoromethylphenols, have been conducted to understand their degradation pathways. acs.org These studies are important for assessing the potential formation of persistent and toxic byproducts. acs.org The degradation of aromatic compounds in the environment is often facilitated by microorganisms. nih.govnih.govkegg.jp Bacteria have developed various metabolic pathways to break down these complex molecules. nih.govkegg.jp However, the persistence of many polyfluorinated chemicals suggests that their degradation can be slow. dioxin20xx.org

Role in Advanced Catalysis Research

The application of this compound in advanced catalysis research is an emerging area. Phenol derivatives can be used as ligands or directing groups in transition metal-catalyzed reactions. For instance, palladium-catalyzed C-H olefination of phenol derivatives has been developed, allowing for the functionalization of these molecules at specific positions. nih.gov The electronic properties of the phenol, which can be modified by substituents like the trifluoromethyl group, can influence the efficiency and selectivity of these catalytic reactions. nih.gov

Furthermore, Schiff base compounds derived from trifluoromethyl-substituted anilines and salicylaldehydes have been investigated for their applications in coordination chemistry, where they can act as ligands for various metal ions. nih.govresearchgate.net These complexes may have catalytic activities in various organic transformations.

Advanced Research Applications and Biological Activity Studies

Advanced Catalytic Applications

The unique electronic and steric properties of 4-(2-Trifluoromethylphenyl)phenol have prompted investigations into its potential as a ligand or catalyst in various chemical transformations. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring, coupled with the phenolic hydroxyl group, offers intriguing possibilities for influencing the reactivity and selectivity of catalytic processes. However, a comprehensive review of the current scientific literature reveals that direct applications of this compound as a standalone organocatalyst or as a primary ligand in well-established metal-catalyzed systems are not extensively documented.

In the realm of organocatalysis, phenols and their derivatives can act as Brønsted acids or bases, or as precursors to more complex chiral catalysts. The acidity of the phenolic proton in this compound is enhanced by the trifluoromethyl group, a property that could be harnessed in acid-catalyzed reactions. Nevertheless, specific examples and detailed performance data for this compound in this capacity are not prominently featured in published research.

It is important to note that the absence of extensive literature on the direct catalytic applications of this compound does not preclude its potential. The synthesis of novel ligands and catalysts is an ongoing endeavor in chemical research. It is plausible that derivatives of this compound, where the phenolic moiety is incorporated into a larger, more complex ligand architecture, could exhibit valuable catalytic properties. For example, the synthesis of chiral ligands from various phenolic starting materials is a common strategy for developing catalysts for asymmetric synthesis.

Future research may yet uncover specific catalytic systems where this compound or its derivatives play a crucial role. The exploration of its coordination chemistry with various metals and its performance in a wider range of organocatalytic transformations could lead to new and efficient catalytic methodologies.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies for Trifluoromethylated Phenols

The synthesis of trifluoromethylated phenols is a cornerstone for their application in research and industry. Future efforts are increasingly directed towards developing methods that are not only efficient but also environmentally benign.

One established approach involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, which is then converted to the corresponding phenol (B47542) through hydrogenolysis. epo.org For instance, 4-trifluoromethylchlorobenzene can be refluxed with sodium benzylate in N,N-dimethylacetamide, followed by hydrogenolysis with a palladium-on-carbon catalyst to yield 4-trifluoromethylphenol. epo.org A similar process can be used to prepare 2-trifluoromethylphenyl benzyl ether from 2-trifluoromethylchlorobenzene. epo.org

Another method involves the use of trifluoromethylsilane, which reacts with benzoquinone in the presence of a catalyst to form an intermediate that is then reduced to p-trifluoromethylphenol with a yield of 71%. chemicalbook.com This particular method is advantageous as it avoids the use of hydrofluoric acid. chemicalbook.com However, it requires anhydrous conditions to prevent the rapid conversion of trifluoromethylsilane to silanol. chemicalbook.com

Researchers are also exploring direct hydroxylation and other functionalization pathways. For example, a mixture of α,α,α-trifluoro-p-cresol can be treated with iodine and sodium bicarbonate to produce an iodinated intermediate, which can then be further processed. The development of catalytic systems that can directly and selectively introduce a hydroxyl group onto a trifluoromethylated aromatic ring remains a significant area of interest.

The table below summarizes various synthetic precursors for trifluoromethylated phenols.

| Precursor Compound | Reagents | Product | Reference |

| 4-Trifluoromethylchlorobenzene | Sodium benzylate, Palladium-on-carbon | 4-Trifluoromethylphenol | epo.org |

| 2-Trifluoromethylchlorobenzene | Sodium benzylate | 2-Trifluoromethylphenyl benzyl ether | epo.org |

| Trifluoromethylsilane | Benzoquinone, Zinc powder | p-Trifluoromethylphenol | chemicalbook.com |

| α,α,α-Trifluoro-p-cresol | Iodine, Sodium bicarbonate | α,α,α-Trifluoro-o-iodo-p-cresol | |

| 4-Benzyloxyphenyl 2-chloro-4-trifluoromethylphenyl ether | Palladium on charcoal, Hydrogen | 4-(2-chloro-4-trifluoromethylphenoxy)phenol | prepchem.com |

Future research will likely focus on flow chemistry, photoredox catalysis, and biocatalysis to create more sustainable and efficient synthetic routes to these valuable compounds.

Advanced Structure-Activity Relationship (SAR) Studies in Diverse Biological Contexts

Trifluoromethylated phenols are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Advanced Structure-Activity Relationship (SAR) studies are crucial for optimizing their biological activity and understanding their mechanism of action.

For example, 4-(Trifluoromethyl)phenol is a known metabolite of the widely used antidepressant, fluoxetine (B1211875). chemicalbook.comnih.gov Understanding the biological activity of this metabolite is essential for a complete picture of the drug's pharmacological profile. It is classified as a member of the phenols and (trifluoromethyl)benzenes. chemicalbook.comnih.gov The molecule has been observed to bind strongly at the active site of the H61T (His-61→Thr) mutant of a protein, indicating its potential for specific biological interactions. chemicalbook.comsigmaaldrich.com

The unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, can significantly influence a molecule's binding affinity, metabolic stability, and bioavailability. SAR studies will continue to explore how the position and combination of the trifluoromethyl group and the phenolic hydroxyl group on the biphenyl (B1667301) scaffold of compounds like 4-(2-Trifluoromethylphenyl)phenol affect their interaction with various biological targets. This includes their potential as antimicrobial agents, as seen with related compounds like 2-Chloro-4-(trifluoromethyl)phenol, which is used in the formulation of disinfectants and preservatives. chemimpex.com

Future SAR studies will likely involve high-throughput screening of libraries of trifluoromethylated phenol derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels. This will be instrumental in identifying new therapeutic and agrochemical leads.

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules. For trifluoromethylated phenols, these computational tools offer a powerful approach to predict properties and accelerate the development process.

ML models can be trained on existing datasets of fluorinated compounds to predict various parameters, including biological activity, toxicity, and physicochemical properties. drugbank.com This allows for the in-silico screening of virtual libraries of novel this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery and materials development.

Computational studies, such as quantum chemical calculations, have been used to investigate the molecular structure and properties of related compounds like 2-trifluoromethylphenol. chemchart.com These theoretical studies provide insights into factors like intramolecular hydrogen bonding, which can influence the compound's behavior. chemchart.com Furthermore, computational models are being developed to predict the potential hazards of chemicals, including acute toxicity and skin sensitization, which can guide safer design choices from the earliest stages of research. chemchart.com

The future will see a deeper integration of AI and ML in a continuous loop with experimental work, where computational predictions guide laboratory experiments, and the resulting data is used to refine and improve the predictive models.

Exploration of New Material Science Applications based on Fluorine Effects

The unique properties imparted by fluorine atoms, often referred to as "fluorine effects," make trifluoromethylated compounds like this compound attractive for applications in material science. The trifluoromethyl group can enhance thermal stability, chemical resistance, and introduce specific electronic properties.

One area of application is in the development of advanced polymers and coatings. chemimpex.com Incorporating trifluoromethylated phenols into polymer backbones can lead to materials with improved durability and performance under harsh conditions. chemimpex.com Another promising application is in the field of liquid crystals. chemicalbook.com The specific stereoelectronic profile of these molecules can influence their self-assembly and liquid crystalline properties, making them valuable components for display technologies.

Furthermore, trifluoromethylated phenols are used as intermediates in the synthesis of specialty chemicals. chemimpex.com The strategic placement of the trifluoromethyl group can be used to fine-tune the properties of the final product. Research is ongoing to explore the full potential of these compounds in areas such as organic electronics, where their electron-withdrawing nature can be harnessed to create novel semiconductors and other functional materials.

The table below lists some of the known applications of related trifluoromethylated phenols.

| Compound | Application Area | Specific Use | Reference |

| 2-Chloro-4-(trifluoromethyl)phenol | Material Science | Incorporated into polymers and coatings for improved thermal stability and chemical resistance | chemimpex.com |

| 4-(Trifluoromethyl)phenol | Material Science | Intermediate for liquid crystals | chemicalbook.com |

| 2-Chloro-4-(trifluoromethyl)phenol | Agrochemicals | Development of herbicides and fungicides | chemimpex.com |

| 4-(Trifluoromethyl)phenol | Synthesis | Reagent for the synthesis of diaryl ethers | chemicalbook.comsigmaaldrich.comscbt.com |

Future research in this area will focus on designing and synthesizing novel this compound-based monomers and materials with tailored properties for specific high-performance applications.

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Trifluoromethylphenyl)phenol, and how can reaction yields be improved?

Answer:

A common method involves coupling reactions using 2-trifluoromethylphenacyl bromide as a precursor. For example, a Friedel–Crafts alkylation or nucleophilic aromatic substitution can be employed under anhydrous conditions. In a reported procedure (EXAMPLE 15, ), methyl 4-carbamoylbenzoate reacts with 2-trifluoromethylphenacyl bromide in ethanol/DMF at 130°C for 2 hours. Post-reaction, hot ethanol is added to precipitate the product, followed by silica gel chromatography using ethyl acetate-hexane eluents. Yield optimization requires precise temperature control, catalyst selection (e.g., Fe/Cr oxides for methylation, as in ), and stoichiometric adjustments to minimize side reactions like over-oxidation or unwanted substitutions.

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

Answer:

The -CF₃ group is a strong meta-directing, electron-withdrawing substituent. In EAS (e.g., nitration, sulfonation), it deactivates the aromatic ring, reducing reaction rates compared to unsubstituted phenols. For this compound, the phenol -OH group activates the adjacent ring but competes with the -CF₃ group’s deactivating effect. Computational studies (e.g., QSPR models in ) predict preferential substitution at positions ortho/para to the -OH group. Experimental validation via regioselective bromination (using Br₂/FeBr₃) followed by NMR analysis (¹H/¹⁹F) can confirm substitution patterns .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies phenolic -OH (~5-6 ppm) and aromatic protons; ¹⁹F NMR confirms the -CF₃ group (-60 to -70 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., expected [M+H]⁺ for C₁₃H₉F₃O: 262.06).

- Melting Point : Compare experimental values (e.g., 45–48°C for analogous phenols, ) to assess purity.

- HPLC : Reverse-phase HPLC with UV detection (λ = 270 nm) monitors purity and resolves isomers .

Advanced: How can conflicting data on the stability of this compound under oxidative conditions be resolved?

Answer:

Contradictory reports may arise from varying experimental conditions. For example, oxidation to quinones () occurs in acidic media with strong oxidants (e.g., KMnO₄), but the -CF₃ group may stabilize intermediates. To resolve discrepancies:

Perform kinetic studies under controlled pH, temperature, and oxidant concentrations.

Use LC-MS to track intermediate species (e.g., semiquinones).

Compare results with DFT calculations predicting bond dissociation energies (BDEs) for the phenolic O-H bond, which is lowered by -CF₃ .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of vapors (phenolic odor noted in ).

- Storage : Keep in airtight containers at 0–6°C (analogous to 3-phenylphenol in ) to prevent oxidation.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound?

Answer:

- Quantum Chemistry (DFT) : Predicts geometry, vibrational frequencies (IR), and electronic properties (e.g., HOMO-LUMO gaps). Software: Gaussian, ORCA.

- QSPR Models : Correlate substituent effects (e.g., -CF₃) with solubility, logP, and melting points ( ).

- Molecular Dynamics (MD) : Simulates aggregation behavior in solvents. Validation via experimental XRD or DSC data is essential .

Basic: How can researchers troubleshoot low yields in the synthesis of this compound derivatives?

Answer:

- Side Reactions : Monitor by TLC/HPLC. If halogenation occurs at unintended positions, adjust directing groups or use protective strategies (e.g., silylation of -OH).

- Catalyst Deactivation : Replace metal catalysts (e.g., Fe/Cr oxides, ) if recycling shows reduced efficiency.

- Solvent Effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor specific intermediates .

Advanced: What role does this compound play in designing bioactive molecules?

Answer:

The -CF₃ group enhances metabolic stability and lipophilicity, making the compound a key intermediate in:

- Antimicrobial Agents : Modify the phenol moiety to introduce thioether or amine groups (analogous to ).

- Kinase Inhibitors : The trifluoromethylphenyl group fits hydrophobic enzyme pockets. Docking studies (AutoDock Vina) guide structural optimization.

- Fluorescent Probes : Attach fluorophores (e.g., dansyl) to the phenol for pH-sensitive imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.